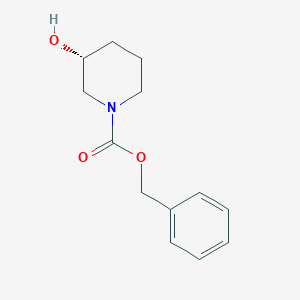

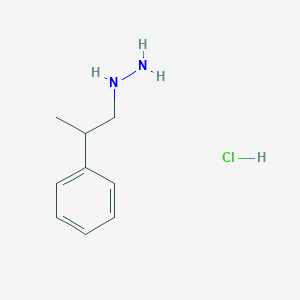

![molecular formula C8H6N4 B169581 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile CAS No. 118521-81-6](/img/structure/B169581.png)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile” is a compound that belongs to the class of azoles, which are heterocyclic compounds . Azoles, particularly those with a triazole ring, have been found to be biologically active and constitute a large group of antifungal drugs . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Aplicaciones Científicas De Investigación

Organogel Formation and Drug Crystallization

This compound has been used to create high thermal stability, pH-responsive organogels. These gels can respond to pH changes or the presence of metal cations and have been utilized as vehicles for crystallizing pharmaceutical drugs, influencing polymorphic outcomes .

Antimicrobial Activity and Molecular Modeling

A series of compounds incorporating 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile have been synthesized and evaluated for their antimicrobial activity. Molecular modeling studies have also been conducted to understand their interactions with biological targets .

Organic Electronics

Derivatives of this compound have been used in organic field-effect transistors (OFETs) as part of Donor–π–Acceptor–π–Donor (D–A–D) structures. These materials are characterized by their electronic and molecular structures through optical and vibrational spectroscopy .

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, which are characterized by various spectroscopic methods .

Broad Applications in Chemistry and Biology

While not directly mentioned for 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile, 1,2,3-triazoles in general have found extensive applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFQELVCIAQWTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)

![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)